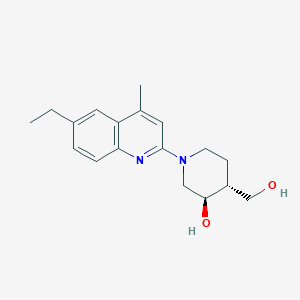
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of quinine, which is an antimalarial drug. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mechanism of Action
The exact mechanism of action of (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the metabolism of neurotransmitters in the brain. This results in an increase in the concentration of neurotransmitters, which can improve cognitive function and reduce the symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative disorders. Additionally, this compound has been shown to improve cognitive function and memory in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol in lab experiments include its potential therapeutic applications and its ability to improve cognitive function. However, there are several limitations to using this compound in lab experiments. The synthesis of this compound is complex, and it can be challenging to obtain pure samples. Additionally, there is limited information available on the safety and toxicity of this compound.
Future Directions
There are several future directions for the research on (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol. One direction is to investigate the potential of this compound as a treatment for other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study the safety and toxicity of this compound in preclinical and clinical studies. Additionally, researchers can explore new methods for synthesizing this compound to improve its yield and purity.
Synthesis Methods
The synthesis of (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol is a complex process that involves several steps. The first step involves the synthesis of 6-ethyl-4-methyl-2-quinolinecarboxaldehyde, which is then reacted with piperidine and formaldehyde to obtain the final product. The synthesis of this compound is challenging, and researchers have developed several methods to improve the yield and purity of the final product.
Scientific Research Applications
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol has shown potential therapeutic applications in various scientific research fields. It has been studied extensively for its antimalarial properties and has shown promising results in preclinical studies. Additionally, this compound has been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-13-4-5-16-15(9-13)12(2)8-18(19-16)20-7-6-14(11-21)17(22)10-20/h4-5,8-9,14,17,21-22H,3,6-7,10-11H2,1-2H3/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALKSOVWSRPJOO-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)N3CCC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)N3CC[C@@H]([C@H](C3)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5483044.png)
![methyl 2-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B5483050.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5483057.png)

![2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5483072.png)
![(2R*,3S*,6R*)-5-(isopropoxyacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5483075.png)
![methyl {[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5483089.png)
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5483102.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)
![(4R)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5483119.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5483132.png)
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483136.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5483140.png)